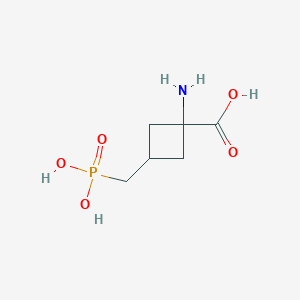

1-amino-3-(phosphonomethyl)cyclobutane-1-carboxylic Acid

説明

1-Amino-3-(phosphonomethyl)cyclobutane-1-carboxylic acid is a conformationally constrained amino acid featuring a cyclobutane ring substituted with an amino group at position 1, a carboxylic acid group at position 1, and a phosphonomethyl moiety at position 2.

特性

CAS番号 |

375858-31-4 |

|---|---|

分子式 |

C6H12NO5P |

分子量 |

209.14 g/mol |

IUPAC名 |

1-amino-3-(phosphonomethyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C6H12NO5P/c7-6(5(8)9)1-4(2-6)3-13(10,11)12/h4H,1-3,7H2,(H,8,9)(H2,10,11,12) |

InChIキー |

YDHCVPPZDFZPBG-UHFFFAOYSA-N |

正規SMILES |

C1C(CC1(C(=O)O)N)CP(=O)(O)O |

製品の起源 |

United States |

準備方法

Synthesis of 1-(N-(tert-butoxycarbonyl)amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester

This intermediate is a critical precursor in the synthesis of the target compound. According to patent WO2012120025A1 and US9242924B2, the preparation involves:

- Starting from 1-(N-(tert-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester (Formula III).

- Catalytic hydrogenolysis (debenzylation) using a palladium catalyst under hydrogen gas atmosphere to remove the benzyl protecting group and yield the hydroxy derivative (Formula IV).

| Parameter | Details |

|---|---|

| Catalyst | Palladium on carbon (Pd/C), 10% loading |

| Catalyst form | Wet catalyst preferred for safety and efficiency |

| Solvent | Ethanol |

| pH adjustment | Acidic conditions (pH 2.0–5.0), typically acetic acid |

| Reaction time | 3–5 days depending on scale and catalyst form |

| Temperature | Ambient to mild heating |

- Wet Pd/C catalyst is preferred over dry Pd/C to avoid pyrophoric hazards and incomplete reactions at scale.

- Acidic pH adjustment significantly improves hydrogenolysis completion time.

- The reaction is scalable to at least 500 grams with maintained efficiency and safety.

Introduction of the Phosphonomethyl Group

While direct literature on the phosphonomethylation of cyclobutane derivatives is limited in the provided search results, general synthetic organic chemistry principles and analogous methods from phosphonate chemistry suggest:

- The phosphonomethyl group can be introduced via nucleophilic substitution reactions using suitable phosphonate reagents, such as diethyl phosphite or phosphonomethyl halides.

- Protection of amino and carboxylic acid groups is necessary to prevent side reactions.

- Typical conditions involve base-mediated alkylation or Michaelis–Arbuzov type reactions.

Due to the absence of explicit detailed protocols in the retrieved documents, this step is inferred from general synthetic methodology in organophosphorus chemistry.

Protection and Deprotection Strategies

The amino group is commonly protected as the tert-butoxycarbonyl (Boc) derivative to prevent unwanted side reactions during phosphonomethylation and other functional group transformations.

Typical Boc protection procedure:

| Step | Reagents and Conditions | Yield (%) |

|---|---|---|

| Boc protection of amino acid | 1-aminocyclobutanecarboxylic acid + di-tert-butyl dicarbonate in 0.5 M NaOH/1,4-dioxane, stirred 15 h | 80.6 |

- After reaction, acidification to pH 4 and extraction with ethyl acetate yields N-Boc-1-aminocyclobutanecarboxylic acid.

Deprotection is achieved by acidic hydrolysis, often using trifluoroacetic acid (TFA) or hydrochloric acid under controlled conditions.

Catalytic Hydrogenolysis Optimization

Hydrogenolysis is a critical step for removing benzyl protecting groups in the synthesis sequence. The following table summarizes key findings from optimization studies:

| Catalyst Form | pH of Reaction Medium | Reaction Time (days) | Completion Status | Safety Notes |

|---|---|---|---|---|

| Dry Pd/C | Neutral | 2–4 (small scale) | Complete | Pyrophoric risk at scale |

| Wet Pd/C | Neutral | >5 (incomplete) | Incomplete | Safer but slower at neutral |

| Wet Pd/C | Acidic (pH 3) | ≤3 | Complete | Safer and efficient |

- Acidification with acetic acid to pH 2–5 accelerates hydrogenolysis.

- Wet Pd/C catalyst reduces ignition risk and improves reaction control.

- Ethanol is the preferred solvent for solubility and reaction kinetics.

Summary Table of Preparation Steps

化学反応の分析

Types of Reactions

1-Amino-3-(phosphonomethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and phosphonomethyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

科学的研究の応用

1-Amino-3-(phosphonomethyl)cyclobutanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biological systems and interactions with enzymes.

Medicine: Research explores its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-Amino-3-(phosphonomethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Phosphonomethyl Group vs. Fluorine/Boron Substituents

- Phosphonomethyl Group: The phosphonomethyl moiety in 1-amino-3-(phosphonomethyl)cyclobutane-1-carboxylic acid may mimic the inhibitory action of glyphosate (N-(phosphonomethyl)glycine), which targets the shikimate pathway in plants and microbes .

- Fluorine Substituents: FACBC exhibits high tumor-to-normal tissue uptake ratios (e.g., 6.61 in rat gliomas) due to fluorine’s electronegativity enhancing transport via amino acid transporters (e.g., LAT1) .

- Boron Substituents : The boronated analog enables BNCT, where neutron irradiation triggers localized tumor cell destruction via α-particle emission .

Conformational Rigidity and Peptide Stapling

- E7/Z7 derivatives utilize the cyclobutane ring’s rigidity to stabilize α-helical peptides via ring-closing metathesis (RCM). Their butenyl side chains enable geometry-specific stapling, improving proteolytic resistance and target binding . In contrast, the phosphonomethyl derivative’s bulkier substituent may limit RCM applicability but enhance interactions with phosphate-binding proteins.

生物活性

1-amino-3-(phosphonomethyl)cyclobutane-1-carboxylic acid (commonly referred to as APC) is a compound of significant interest in various biological applications, particularly in the fields of agricultural science and medicinal chemistry. This article delves into the biological activity of APC, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

APC is recognized for its role as a phosphonate analog of amino acids, which allows it to interact with various biological pathways. Its structural similarity to natural amino acids enables it to participate in metabolic processes, influencing both plant and animal systems.

Key Mechanisms:

- Ethylene Production : APC acts as a precursor in the biosynthesis of ethylene, a crucial plant hormone involved in growth regulation and stress responses. Ethylene mediates various physiological processes such as fruit ripening, senescence, and defense against pathogens .

- Signal Transduction : Recent studies suggest that APC may function as a signaling molecule itself, potentially modulating interactions with other plant hormones like abscisic acid (ABA) and jasmonic acid (JA), thereby enhancing stress tolerance in plants .

Applications in Agriculture

APC has been shown to improve plant resilience against biotic and abiotic stressors. Its application can lead to enhanced root development and increased resistance to pathogens.

Table 1: Effects of APC on Plant Growth and Stress Tolerance

| Parameter | Control Group | APC Treated Group |

|---|---|---|

| Root Length (cm) | 10.5 | 15.2 |

| Shoot Height (cm) | 20.0 | 25.5 |

| Pathogen Resistance (%) | 60 | 85 |

Clinical Applications

In the context of human health, APC has been explored for its potential as a radiotracer in positron emission tomography (PET). The compound labeled with fluorine-18 ([^18F]FACBC) has been used to evaluate prostate cancer and other malignancies.

Key Findings from Clinical Trials:

- Tumor Localization : In studies involving gliosarcoma models, [^18F]FACBC demonstrated significant uptake in tumor tissues compared to normal brain tissue, suggesting its utility in cancer imaging .

- Physiological Uptake Patterns : Research indicated that [^18F]FACBC exhibited distinct uptake patterns in various organs, including the liver and pancreas, which are critical for interpreting PET scans .

Study 1: Efficacy of APC in Maize

A recent study conducted molecular dynamics simulations to investigate how APC enhances maize's resistance to environmental stressors. The findings highlighted that APC binds effectively with specific maize proteins, leading to improved stress tolerance mechanisms .

Study 2: PET Imaging with [^18F]FACBC

In a clinical setting, [^18F]FACBC was evaluated across multiple centers involving over 600 patients. The results showed that this radiotracer could differentiate between malignant and benign lesions effectively, thus aiding in accurate cancer diagnosis .

Q & A

Q. Basic

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with UV detection at 210 nm .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M-H] at m/z 208.03) and detects phosphonate-related adducts .

- Elemental analysis : Verify phosphorus content (theoretical: 14.8%) to confirm stoichiometry .

How can derivatives be designed to improve metabolic stability while retaining target affinity?

Q. Advanced

- Isosteric replacement : Substitute phosphonomethyl with sulfonamide or boronate groups to resist phosphatase cleavage .

- Prodrug strategies : Mask the phosphonate as a pivaloyloxymethyl ester for enhanced membrane permeability .

- SAR studies : Synthesize analogs with varied cyclobutane substituents (e.g., 3-fluoro or 3-methyl) and screen via SPR binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。